molecular formula C11H13NO3 B1682430 Toloxatone CAS No. 29218-27-7

Toloxatone

Numéro de catalogue: B1682430
Numéro CAS: 29218-27-7
Poids moléculaire: 207.23 g/mol
Clé InChI: MXUNKHLAEDCYJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le toloxatone est un antidépresseur introduit pour la première fois en France en 1984. Il agit comme un inhibiteur sélectif et réversible de la monoamine oxydase de type A (MAO-A), une enzyme responsable de la dégradation des neurotransmetteurs tels que la sérotonine et la norépinéphrine. En inhibant cette enzyme, le this compound augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui soulage les symptômes de la dépression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du toloxatone implique la réaction entre le glycidol et la m-toluidine pour produire le 3-m-toluidinopropane-1,2-diol. Cet intermédiaire est ensuite traité avec du carbonate de diéthyle en présence de méthylate de sodium, ce qui conduit à une cycloaddition intermoléculaire qui forme le this compound .

Méthodes de production industrielle : La production industrielle du this compound suit la même voie de synthèse, mais elle est optimisée pour une production à grande échelle. Cela implique un contrôle précis des conditions de réaction telles que la température, la pression et l'utilisation de catalyseurs afin d'assurer un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le toloxatone subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels tels que l'hydroxyle et l'oxazolidinone. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

    Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent généralement des températures modérées et des solvants tels que le dichlorométhane.

    Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.

    Réactions de réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés dans des conditions anhydres.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'halogénation peut produire des dérivés halogénés, tandis que l'oxydation peut conduire à la formation d'acides carboxyliques.

4. Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

    Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la monoamine oxydase et le développement de nouveaux antidépresseurs.

    Biologie : Investigué pour ses effets sur les niveaux de neurotransmetteurs et son rôle potentiel dans la neuroprotection.

    Médecine : Principalement utilisé pour le traitement du trouble dépressif majeur. Il a également été exploré pour son potentiel dans le traitement d'autres affections psychiatriques.

    Industrie : Utilisé dans l'industrie pharmaceutique pour la production de médicaments antidépresseurs

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement et de manière réversible la monoamine oxydase de type A (MAO-A). Cette enzyme se trouve dans les neurones noradrénergiques et sérotoninergiques et est responsable du métabolisme de la sérotonine et des catécholamines. En inhibant la MAO-A, le this compound augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, ce qui améliore l'humeur et soulage les symptômes de la dépression. L'élévation des niveaux de sérotonine et de norépinéphrine survient rapidement après l'administration, mais le soulagement thérapeutique nécessite des semaines de traitement quotidien .

Applications De Recherche Scientifique

Pharmacological Mechanism

Toloxatone functions by inhibiting the activity of MAO-A, leading to increased levels of serotonin and norepinephrine in the synaptic cleft. Unlike traditional irreversible monoamine oxidase inhibitors, this compound allows for a more controlled modulation of neurotransmitter levels without prolonged side effects or dietary restrictions associated with tyramine intake .

Clinical Applications

  • Major Depressive Disorder
    • Indication : this compound is indicated for the treatment of major depressive disorder, providing relief from depressive symptoms by enhancing neurotransmitter availability in the brain .
    • Efficacy : Clinical studies have demonstrated that this compound significantly reduces depressive symptoms over a treatment period, although therapeutic effects may take several weeks to manifest .
  • Panic Disorder
    • Mechanism : Research indicates that this compound may also reduce anxiety responses in panic disorder patients. A study involving patients exposed to 35% CO2 inhalation showed that those treated with this compound exhibited significantly reduced anxiety reactivity compared to placebo .
    • Case Study : In a controlled trial with panic disorder patients, those receiving this compound reported a marked decrease in panic symptoms after short-term treatment, suggesting its potential as an adjunct therapy for anxiety disorders .
  • Interaction with Tyramine
    • Pharmacokinetic Study : A study investigated the interaction between tyramine and this compound. It found that while this compound does not significantly influence blood pressure at therapeutic doses, higher doses of tyramine can lead to increased blood pressure when combined with this compound, indicating a need for careful monitoring during treatment .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antidepressants and its unique properties:

Drug Type Mechanism Efficacy in Depression Dietary Restrictions
This compoundReversible MAO-A InhibitorInhibits MAO-A, increases serotonin/norepinephrineSignificantMinimal
PhenelzineIrreversible MAO InhibitorInhibits both MAO-A and MAO-BSignificantHigh (tyramine risk)
FluoxetineSelective Serotonin Reuptake Inhibitor (SSRI)Inhibits serotonin reuptakeSignificantNone
CitalopramSelective Serotonin Reuptake Inhibitor (SSRI)Inhibits serotonin reuptakeSignificantNone

Mécanisme D'action

Toloxatone exerts its effects by selectively and reversibly inhibiting monoamine oxidase type-A (MAO-A). This enzyme is found in norepinephrinergic and serotonergic neurons and is responsible for the metabolism of serotonin and catecholamines. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to improved mood and relief of depressive symptoms. The elevation of serotonin and norepinephrine levels occurs rapidly after administration, but therapeutic relief requires weeks of daily treatment .

Comparaison Avec Des Composés Similaires

Le toloxatone est unique parmi les inhibiteurs de la monoamine oxydase en raison de son inhibition sélective et réversible de la MAO-A. Cela réduit le risque d'effets secondaires et d'interactions associés aux inhibiteurs traditionnels, irréversibles. Les composés similaires comprennent :

Le this compound se distingue par son profil de sécurité favorable et son efficacité dans le traitement du trouble dépressif majeur sans les restrictions alimentaires requises pour les inhibiteurs irréversibles.

Activité Biologique

Toloxatone is a reversible inhibitor of monoamine oxidase type A (RIMA) that has garnered attention for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, clinical effects, safety profile, and relevant case studies.

This compound primarily functions by inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and anxiety control. Unlike traditional MAO inhibitors, this compound's reversible action allows for a shorter duration of inhibition, minimizing the risk of dietary interactions associated with tyramine and other amines.

Pharmacological Profile

Key Pharmacokinetic Properties:

  • Absorption: Not well-documented.
  • Distribution: Limited data available.
  • Metabolism: Primarily hepatic.
  • Elimination: Not well-characterized.

Pharmacodynamic Interactions:
this compound has been shown to interact with tyramine, a naturally occurring compound in certain foods that can cause hypertensive crises when combined with irreversible MAO inhibitors. Studies indicate that while this compound does not significantly affect blood pressure at therapeutic doses, higher doses may enhance tyramine's pressor effects .

Case Studies and Research Findings

  • Panic Disorder Study:
    A study involving 18 patients with panic disorder assessed the effects of this compound on reactivity to inhaled carbon dioxide (35% CO2). Patients treated with this compound exhibited a significant reduction in panic symptoms compared to those receiving a placebo after seven days of treatment. This suggests that this compound may possess antipanic properties potentially linked to its serotonergic activity .
  • Toxicity Reports:
    In a review of 122 cases of acute this compound poisoning, symptoms were reported at doses as low as 2 g. Common adverse effects included nausea, dysuria, and insomnia. In rare instances, severe outcomes such as fulminant hepatitis were noted .
  • Pharmacodynamic Interaction Studies:
    Research examining the interaction between this compound and tyramine showed that while low doses of tyramine did not provoke significant blood pressure increases during this compound administration, higher doses did lead to notable hypertensive responses . This highlights the importance of monitoring dietary intake in patients undergoing treatment with this medication.

Summary of Research Findings

Study FocusFindings
Panic DisorderSignificant reduction in panic reactivity after 7 days of treatment
ToxicitySymptoms observed at doses starting from 2 g; rare severe outcomes
Tyramine InteractionIncreased blood pressure response at higher tyramine doses

Propriétés

IUPAC Name

5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUNKHLAEDCYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865478
Record name Toloxatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This medication is a reversible inhibitor of monoamine oxidase type-A (also known as RIMA). MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft. Traditional monoamine oxidase inhibitors irreversibly inhibit monoamine oxidase and therefore, side effects, drug interactions, and food interactions persist as long as 2-3 weeks after discontinuing toloxatone. The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration. However, the therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results. Selective and reversible MAO-A inhibitors are more effective in treating major depression without several of the drug and food interactions associated with traditional monoamine oxidase inhibitors.
Record name Toloxatone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09245
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

29218-27-7
Record name Toloxatone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29218-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toloxatone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toloxatone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09245
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toloxatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toloxatone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLOXATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T206015T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toloxatone
Reactant of Route 2
Reactant of Route 2
Toloxatone
Reactant of Route 3
Reactant of Route 3
Toloxatone
Reactant of Route 4
Reactant of Route 4
Toloxatone
Reactant of Route 5
Reactant of Route 5
Toloxatone
Reactant of Route 6
Reactant of Route 6
Toloxatone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.